molecular formula C17H20BrNO2S B2905015 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 2415452-42-3

4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B2905015
CAS RN: 2415452-42-3
M. Wt: 382.32
InChI Key: DFPGNWBVZOOHFA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BEMT, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BEMT is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The ability of BEMT to selectively inhibit CAIX has made it a promising candidate for the development of new cancer therapies.

Mechanism of Action

4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits CAIX by binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit CAIX, with little to no effect on other carbonic anhydrase isoforms. This specificity is important, as it reduces the potential for off-target effects. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in lab experiments is its specificity for CAIX. This allows researchers to selectively inhibit CAIX and study its effects on tumor growth and metastasis. However, one limitation of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide. One area of interest is the development of new cancer therapies that target CAIX using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide or other CAIX inhibitors. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide.

Scientific Research Applications

4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential use in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2S/c1-5-14-8-6-7-11(2)17(14)19-22(20,21)16-10-12(3)15(18)9-13(16)4/h6-10,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGNWBVZOOHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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